molecular formula C36H42N2O9 B7908870 Boc-Ser(Fmoc-Tyr(tBu))-OH

Boc-Ser(Fmoc-Tyr(tBu))-OH

Cat. No.: B7908870
M. Wt: 646.7 g/mol
InChI Key: XXGKFCHEAJFPPL-KYJUHHDHSA-N
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Description

Boc-Ser(Fmoc-Tyr(tBu))-OH is a complex organic compound that features multiple functional groups, including fluorenylmethoxycarbonyl (Fmoc), tert-butoxy, and tert-butoxycarbonyl (Boc) groups. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ser(Fmoc-Tyr(tBu))-OH typically involves multiple steps:

    Fmoc Protection: The amino group of the serine is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine.

    Boc Protection: The hydroxyl group of the serine is protected using tert-butoxycarbonyl anhydride.

    Coupling Reaction: The protected serine is then coupled with the appropriate acid chloride or anhydride of the 3-(4-(tert-butoxy)phenyl)propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a resin, allowing for easy washing and removal of by-products.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and Boc groups. This is typically achieved using piperidine for Fmoc removal and trifluoroacetic acid for Boc removal.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide (DMF).

    Boc Removal: Trifluoroacetic acid in dichloromethane.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of hydroxybenzotriazole (HOBt).

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with the compound.

Scientific Research Applications

Boc-Ser(Fmoc-Tyr(tBu))-OH is widely used in:

    Peptide Synthesis: As a building block in the synthesis of complex peptides and proteins.

    Drug Development: In the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: For attaching peptides to other molecules or surfaces for various biochemical applications.

    Biological Studies: In studying protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.

Mechanism of Action

The compound acts primarily as a protected amino acid derivative in peptide synthesis. The protective groups (Fmoc and Boc) prevent unwanted side reactions during the stepwise construction of peptides. The removal of these groups at specific stages allows for the formation of peptide bonds in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

  • N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

The uniqueness of Boc-Ser(Fmoc-Tyr(tBu))-OH lies in its specific combination of protective groups and its application in the synthesis of peptides with complex sequences. The presence of both Fmoc and Boc groups allows for selective deprotection and coupling, making it a versatile tool in peptide chemistry.

Properties

IUPAC Name

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N2O9/c1-35(2,3)46-23-17-15-22(16-18-23)19-29(32(41)44-21-30(31(39)40)38-34(43)47-36(4,5)6)37-33(42)45-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,28-30H,19-21H2,1-6H3,(H,37,42)(H,38,43)(H,39,40)/t29-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGKFCHEAJFPPL-KYJUHHDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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